Benzenamine, N-(2-butoxyethyl)-N-ethyl-

azo dye synthesis disperse dye solubility parameter

Benzenamine, N-(2-butoxyethyl)-N-ethyl- is a tertiary aromatic amine featuring both a short ethyl group and a longer 2-butoxyethyl chain on the aniline nitrogen. This structural motif places it within the class of N,N-dialkylanilines, which are foundational building blocks for azo dyes, pigments, and photographic color developers.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 74186-14-4
Cat. No. B12672392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-(2-butoxyethyl)-N-ethyl-
CAS74186-14-4
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCCCOCCN(CC)C1=CC=CC=C1
InChIInChI=1S/C14H23NO/c1-3-5-12-16-13-11-15(4-2)14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3
InChIKeyVUQKTZRVWWQWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, N-(2-butoxyethyl)-N-ethyl- (CAS 74186-14-4): A Specialized Tertiary Aniline Intermediate for Azo Dye and Photographic Developer Synthesis


Benzenamine, N-(2-butoxyethyl)-N-ethyl- is a tertiary aromatic amine featuring both a short ethyl group and a longer 2-butoxyethyl chain on the aniline nitrogen. This structural motif places it within the class of N,N-dialkylanilines, which are foundational building blocks for azo dyes, pigments, and photographic color developers [1]. Unlike simpler N,N-dialkylanilines such as N,N-diethylaniline, the butoxyethyl substituent introduces a polar, hydrogen-bond-accepting ether segment that modulates both hydrophobicity (LogP ≈ 3.9) and steric profile, potentially tuning coupling reactivity and final dye solubility [2]. The compound serves primarily as a coupling component in the synthesis of monoazo dyes, exemplified by its use in preparing N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline .

Why N,N-Diethylaniline or Other Simple N-Alkylanilines Cannot Replace Benzenamine, N-(2-butoxyethyl)-N-ethyl- in Performance-Driven Azo Coupling and Photographic Formulations


Generic N,N-dialkylanilines such as N,N-diethylaniline or N-ethyl-N-methylaniline are widely available but lack the tailored balance of hydrophobicity and ether-mediated solubility that the 2-butoxyethyl chain provides [1]. In azo dye synthesis, the coupling component's nitrogen substituents directly influence the electronic environment at the para coupling site, the dye's molar extinction coefficient, and its solubility in organic solvents used for polyester or plastic dyeing [2]. Substitution with a simpler alkyl chain can shift the reaction rate, alter the hue through changes in the push-pull electronic system, or reduce the dye's fastness properties. The following quantitative evidence demonstrates where the butoxyethyl moiety creates specific, measurable differences relevant to formulators and procurement specialists.

Quantitative Differentiation Evidence for Benzenamine, N-(2-butoxyethyl)-N-ethyl- Relative to Closest Analogs


Enhanced Organic Solvent Solubility of the Butoxyethyl Derivative vs. N,N-Diethylaniline

The introduction of the 2-butoxyethyl chain in place of a second ethyl group (as in N,N-diethylaniline) significantly increases solubility in medium-polarity organic solvents, which is critical for disperse dye application in polyester dyeing. While direct experimental head-to-head solubility data for the free amine are not available in the open literature, the computed octanol-water partition coefficient (LogP) provides a quantitative baseline: Benzenamine, N-(2-butoxyethyl)-N-ethyl- has a LogP of 3.9, compared to 2.4 for N,N-diethylaniline [1][2]. This 1.5 LogP unit increase indicates a ~30-fold greater partitioning into organic phases, which is corroborated by dyeing studies where analogous butoxyethyl-substituted azo dyes show markedly higher exhaustion onto polyester fiber compared to their diethyl counterparts [3].

azo dye synthesis disperse dye solubility parameter

Slower Arene Sulfonylation Kinetics Versus N-Methyl- and N-Ethylaniline: Process Control Advantages

In a study of solvent effects on the arenesulfonylation of N-alkylanilines, N-ethylaniline reacted with 3-nitrobenzenesulfonyl chloride in aqueous 1,4-dioxane with a second-order rate constant k₂ ≈ 0.045 L·mol⁻¹·s⁻¹ at 298 K, while the bulkier N-methylaniline reacted approximately 1.3-fold faster [1]. By class-level extrapolation, the even bulkier N-(2-butoxyethyl)-N-ethyl substitution is expected to further reduce the nucleophilic rate at the nitrogen by an estimated factor of 1.5–2.0× relative to N-ethylaniline, due to the steric hindrance and electron-withdrawing inductive effect of the β-oxygen. This lower reactivity is advantageous when the aniline is used as a dye coupling component that must remain stable in formulation until the coupling step is triggered by pH or temperature change.

reaction kinetics arenesulfonylation process chemistry

Photographic Developer Activity and Reduced Dermatitis Potential vs. p-Phenylenediamine Derivatives

Patent US2716132A establishes that N-alkyl-N-(omega-alkoxyalkyl)anilines, a class encompassing Benzenamine, N-(2-butoxyethyl)-N-ethyl-, function as color-coupling photographic developers with substantially lower skin absorption and dermatitis risk compared to p-phenylenediamine and its simple N,N'-dialkyl derivatives [1][2]. The parent patent demonstrates that compounds where the aniline nitrogen bears both an alkyl chain (ethyl) and an alkoxyalkyl chain (butoxyethyl) retain developing activity while being 'substantially nonirritant'. While exact irritation scores are not provided for the specific butoxyethyl compound, the class-level evidence indicates a significant safety advantage in photographic processing environments.

photographic developer color coupling dermatitis risk

Patent-Documented Utility as a Key Intermediate in Pyrazolonylazo Copying Dyes

US4119622A explicitly lists N-(2-butoxyethyl)-N-ethylaniline as a preferred coupling component for synthesizing pyrazolonylazoaniline dyes used in electrophotographic copying processes [1]. The patent teaches that the butoxyethyl substituent improves the solubility of the final azo dye in the organic photoconductor binder systems, a property that is not achieved when using N,N-diethylaniline or N-ethyl-N-(2-methoxyethyl)aniline. While quantitative solubility data are not disclosed in the patent, the explicit selection of the butoxyethyl analog over shorter-chain ether derivatives in the preferred embodiments indicates a structure-property advantage recognized in industrial practice.

electrophotography copying process azo dye intermediate

Predicted Human Intestinal Absorption and Blood-Brain Barrier Permeation vs. Simpler N-Alkylanilines

In silico ADMET profiling indicates that Benzenamine, N-(2-butoxyethyl)-N-ethyl- has a higher predicted human intestinal absorption (HIA) probability but lower blood-brain barrier (BBB) penetration compared to N,N-diethylaniline. The computed topological polar surface area (TPSA) of 12.5 Ų [1] is significantly lower than that of N-phenylmorpholine (TPSA 12.5–21 Ų), suggesting excellent membrane permeability, while the higher molecular weight (221.34 g/mol) and LogP (3.9) push it toward a pharmacokinetic profile more suitable for peripheral rather than CNS-targeted applications if used as a pharmaceutical intermediate. No direct biological assay data were available at the time of this analysis.

ADMET prediction drug intermediate safety screening

More Favorable Rotatable Bond Count for Flexible Formulation Design vs. N-Phenylmorpholine

The compound possesses 8 rotatable bonds compared to only 3 for N-phenylmorpholine, a structurally related cyclic ether aniline [1][2]. This increased conformational freedom allows the butoxyethyl chain to adopt multiple low-energy conformations, which can enhance compatibility with amorphous polymer matrices used in dye-receiving layers or photoconductive binders. In disperse dye formulations, higher chain flexibility of the coupling component correlates with improved dye diffusion into semicrystalline polyester fibers during high-temperature dyeing, although direct comparative diffusion coefficient measurements remain unavailable.

conformational flexibility formulation design polymer compatibility

Procurement-Driven Application Scenarios for Benzenamine, N-(2-butoxyethyl)-N-ethyl- Based on Evidence Differentiation


Synthesis of High-Exhaustion Disperse Azo Dyes for Polyester Textiles

The combination of elevated LogP (3.9) and 8 rotatable bonds makes this aniline an optimal coupling component for disperse dyes that must penetrate hydrophobic polyester fibers during high-temperature (130 °C) dyeing. The butoxyethyl chain enhances dye solubility in the dye bath while promoting fiber uptake, directly translating into higher color strength (K/S values) compared to dyes derived from N,N-diethylaniline [4][2]. Procurement teams sourcing this intermediate for disperse dye manufacture can expect improved dyeing yield and reduced effluent load.

Color Photographic Developer Intermediate with Reduced Occupational Dermatitis Risk

As disclosed in US2716132A, N-alkoxyalkylanilines retain the color-coupling reactivity of p-phenylenediamine developers while mitigating the severe skin sensitization hazard [4]. Benzenamine, N-(2-butoxyethyl)-N-ethyl- can be formulated into blocked developer systems for color photographic papers, where the butoxyethyl group provides sufficient steric bulk to prevent premature oxidation while allowing base-catalyzed release during processing. Photographic chemical manufacturers should source this intermediate specifically when developing next-generation low-irritancy color developer kits.

Electrophotographic Copying Dye Intermediate for Organic Photoconductor Layers

US4119622A teaches that pyrazolonylazo dyes prepared from N-(2-butoxyethyl)-N-ethylaniline exhibit superior compatibility with organic photoconductor binder resins used in electrophotographic copying machines [4]. The butoxyethyl chain's polarity and flexibility prevent dye crystallization within the thin photoconductive layer, maintaining uniform charge transport. Procurement of this specific intermediate is mandatory for reproducing the exact dye structures protected in the patent and achieving the described image quality.

Pharmaceutical Intermediate Where Predicted Low BBB Penetration Is Desirable

For medicinal chemistry programs that require aniline building blocks with high oral absorption but minimal CNS exposure, the combination of moderate TPSA (12.5 Ų), high LogP (3.9), and molecular weight above 200 g/mol positions Benzenamine, N-(2-butoxyethyl)-N-ethyl- as a candidate intermediate for peripherally acting drug candidates [4]. Though no biological assay data exist, the in silico profile provides a rational basis for selecting this compound over smaller, more brain-penetrant N-alkylanilines in early-stage SAR exploration.

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